molecular formula C25H26N6O3S B2421530 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1251707-12-6

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Katalognummer: B2421530
CAS-Nummer: 1251707-12-6
Molekulargewicht: 490.58
InChI-Schlüssel: BVVCTAWAXRKPSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrazinone core, which is known for its diverse biological activities.

Eigenschaften

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-methylphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-18-6-5-7-19(16-18)35-24-23-27-31(25(33)30(23)11-10-26-24)17-22(32)29-14-12-28(13-15-29)20-8-3-4-9-21(20)34-2/h3-11,16H,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCTAWAXRKPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazinone core, followed by the introduction of the piperazine and sulfanyl groups. Common reagents used in these reactions include hydrazine, acyl chlorides, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Chemischer Reaktionen

Reactivity of the Piperazine Moiety

The 4-(2-methoxyphenyl)piperazine group is a pharmacophoric motif known for participating in acid-base reactions, alkylation, and acylation. Key reactions include:

Reaction TypeConditionsReagents/AgentsProduct/OutcomeReferences
Protonation Aqueous acidic media (pH < 3)HCl, H₂SO₄Formation of water-soluble salts
N-Alkylation Polar aprotic solvent, 60–80°CAlkyl halides (e.g., CH₃I)Quaternary ammonium derivatives
Acylation DCM, room temperatureAcetyl chloride, DIPEAAmide formation at N4-position

Transformations of the Sulfanyl Group

The 8-[(3-methylphenyl)sulfanyl] substituent undergoes oxidation and nucleophilic substitution:

Reaction TypeConditionsReagents/AgentsProduct/OutcomeReferences
Oxidation CH₂Cl₂, 0°C to RTmCPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone formation
Nucleophilic Substitution DMF, 100°CThiols (e.g., PhSH)Displacement by stronger nucleophiles

Reactivity of the Triazolo-Pyrazinone Core

The fused triazolo-pyrazinone system displays electrophilic substitution and ring-opening tendencies:

Reaction TypeConditionsReagents/AgentsProduct/OutcomeReferences
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C5 or C7 positionsNitro derivatives
Ring-Opening NaOH (aq), refluxHydrolysisPyrazinone dihydroxy intermediates

Methoxyphenyl Group Modifications

The 2-methoxyphenyl substituent undergoes demethylation and electrophilic aromatic substitution:

Reaction TypeConditionsReagents/AgentsProduct/OutcomeReferences
Demethylation BBr₃, CH₂Cl₂, −78°CBoron tribromidePhenolic derivative formation
Electrophilic Substitution H₂SO₄, 50°CBromine (Br₂)Bromination at para positions

Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for pharmacological applications:

ConditionObservationDegradation PathwayStabilization StrategyReferences
Acidic pH (1.2) Hydrolysis of triazolo ringRing-opening to form aminesEnteric coating
Oxidative Stress Sulfanyl → sulfone oxidationLoss of thioether activityAntioxidant excipients

Key Research Findings

  • The piperazine group enhances solubility via salt formation, critical for bioavailability .

  • Sulfanyl oxidation modulates receptor binding affinity, as sulfones exhibit higher metabolic stability.

  • Triazolo-pyrazinone hydrolysis under alkaline conditions limits oral administration routes.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways

Recent studies have focused on the synthesis of triazolo[4,3-a]pyrazine derivatives, which include this compound. These synthetic routes often involve nucleophilic substitutions and cyclization reactions that yield derivatives with enhanced antibacterial and antifungal properties .

Antibacterial Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance, compounds synthesized with similar frameworks have shown efficacy against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the piperazine moiety is believed to enhance membrane permeability and target bacterial enzymes effectively.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have reported that related triazole derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division . This indicates a promising avenue for further exploration in cancer therapeutics.

Neuropharmacological Effects

Compounds containing piperazine derivatives are known for their neuropharmacological effects. The presence of the 2-methoxyphenyl group may contribute to interactions with serotonin receptors, suggesting potential applications in treating anxiety or depression disorders .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several triazolo[4,3-a]pyrazine derivatives, including the compound . The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus and E. coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results suggested strong interactions with enzymes involved in bacterial cell wall synthesis, providing insights into its mechanism of action as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeTested StrainsObserved Effect
AntibacterialE. coli, P. aeruginosaSignificant growth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
NeuropharmacologicalSerotonin receptorsPotential anxiolytic effects

Table 2: Synthesis Overview

Compound NameYield (%)Method Used
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one70Nucleophilic substitution
Related Triazole Derivative65Cyclization reaction

Wirkmechanismus

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one stands out due to its unique triazolopyrazinone core, which imparts distinct biological activities and potential therapeutic applications.

Biologische Aktivität

The compound 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a triazolo-pyrazinone core with a piperazine substituent and a methoxyphenyl group. Its structure allows for diverse interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C22H24N4O3S
Molecular Weight 396.52 g/mol

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of colon carcinoma cells (HCT-15), with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The compound acts primarily as an antagonist at specific receptors involved in cancer cell signaling pathways. It has been shown to interact with alpha1-adrenergic receptors and other targets involved in tumor growth and metastasis. By blocking these receptors, the compound may inhibit tumor progression and enhance the efficacy of existing treatments .

Binding Affinity

Research indicates that the compound has a high binding affinity for several biological targets. Its interactions with alpha1-adrenergic receptors suggest potential applications in treating hypertension and related disorders. The presence of the methoxy group enhances its lipophilicity, facilitating better membrane penetration and receptor interaction .

Toxicity Profile

Toxicological assessments reveal that while the compound exhibits promising therapeutic effects, it also presents some cytotoxicity at higher concentrations. Ongoing studies aim to optimize its structure to minimize adverse effects while retaining efficacy .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers evaluated the anticancer activity of this compound against multiple cancer cell lines. The results demonstrated significant growth inhibition in both HCT-15 and Jurkat cells, indicating broad-spectrum anticancer potential .

Study 2: Receptor Interaction

Another investigation focused on the interaction of the compound with alpha1-adrenergic receptors. The findings suggested that it effectively blocks receptor activity, which is crucial for managing conditions such as benign prostatic hyperplasia and hypertension .

Q & A

Basic: What are the critical steps and reagents for synthesizing triazolo-pyrazinone derivatives like the target compound?

Methodological Answer:

  • Key Reagents : Use benzyl chloride for N-alkylation of piperazine intermediates (e.g., to introduce the 2-methoxyphenylpiperazinyl group) , and bis-(2-chloroethyl)amine hydrochloride for cyclization to form the piperazine ring .
  • Reaction Conditions :
    • Reflux in anhydrous dioxane (24–48 hours) with triethylamine as a base for benzylation .
    • High-temperature (150°C) reactions in sulfolane for piperazine ring closure, followed by neutralization with NaHCO3 and extraction with EtOAc .
  • Purification : Recrystallization from 2-methoxyethanol or column chromatography (if needed) to achieve >95% purity .

Basic: How can researchers characterize the structural integrity of this compound and its intermediates?

Methodological Answer:

  • 1H-NMR : Monitor aromatic protons (δ 7.35–8.08 ppm) and tert-butyl groups (δ 1.44 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify carbonyl stretches (~1716 cm⁻¹) and NH/OH vibrations (3296–3473 cm⁻¹) .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and confirm intermediate formation .

Basic: What are the solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : Dissolves in chloroform or methanol but is poorly soluble in water. Use DMSO for biological assays .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize adenosine receptor binding?

Methodological Answer:

  • Substituent Variation :
    • Replace the 3-methylphenylsulfanyl group with electron-withdrawing groups (e.g., nitro) to modulate A2A receptor affinity .
    • Introduce bulkier tert-butyl or methoxy groups at the 8-position to enhance selectivity for A1 receptors .
  • Biological Assays :
    • Use radioligand displacement assays (³H-CCPA for A1, ³H-ZM241385 for A2A) to quantify Ki values .
    • Validate functional activity via cAMP accumulation assays in HEK293 cells expressing human adenosine receptors .

Advanced: What analytical methods are recommended for resolving co-eluting impurities in HPLC?

Methodological Answer:

  • Method Development :
    • Optimize mobile phase (e.g., acetonitrile/0.1% TFA gradient from 30% to 70% over 25 minutes) to separate sulfanyl and piperazinyl derivatives .
    • Use LC-MS (ESI+ mode) to distinguish isobaric impurities by mass fragmentation patterns (e.g., m/z 487.2 for the parent ion) .
  • Validation : Perform spike-and-recovery experiments with synthetic impurities (e.g., des-methyl analogs) to confirm resolution .

Advanced: How can conflicting data on reaction yields be addressed during scale-up synthesis?

Methodological Answer:

  • Root-Cause Analysis :
    • Track side reactions (e.g., over-alkylation) via LC-MS during reflux. Adjust stoichiometry (e.g., reduce benzyl chloride from 1.3 eq to 1.1 eq) .
    • Optimize solvent purity: Replace technical-grade dioxane with anhydrous, inhibitor-free solvent to prevent diradical formation .
  • Process Control :
    • Implement in-line FTIR to monitor carbonyl intermediate formation in real time .
    • Use statistical design (e.g., Box-Behnken) to model temperature, time, and catalyst interactions for yield maximization .

Advanced: What strategies are effective for improving metabolic stability in preclinical studies?

Methodological Answer:

  • Derivatization :
    • Replace the methoxyphenyl group with a fluorine substituent to reduce CYP450-mediated demethylation .
    • Introduce a methylsulfonyl group at the 8-position to block oxidative metabolism of the sulfanyl moiety .
  • In Vitro Assays :
    • Assess microsomal stability (human liver microsomes, 1 mg/mL protein, NADPH regeneration system) over 60 minutes .
    • Use LC-MS/MS to quantify major metabolites (e.g., hydroxylated piperazine derivatives) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.